molecular formula C8H4F5N3 B2387105 3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 477871-44-6

3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2387105
CAS No.: 477871-44-6
M. Wt: 237.133
InChI Key: IXNLNZKUZJOGKO-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features both difluoromethyl and trifluoromethyl groups. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing high yields at room temperature . The reaction conditions are tolerant to various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing high-throughput screening techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation. This inhibition occurs through binding to the active site of the kinase, preventing its phosphorylation and subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5N3/c9-5(10)7-15-14-6-4(8(11,12)13)2-1-3-16(6)7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNLNZKUZJOGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)F)C(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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